molecular formula C31H42NOPS B2728756 (benzyloxy)(phenyl)[(2,4,6-tri-tert-butylphenyl)amino]-lambda5-phosphanethione CAS No. 314248-29-8

(benzyloxy)(phenyl)[(2,4,6-tri-tert-butylphenyl)amino]-lambda5-phosphanethione

Cat. No.: B2728756
CAS No.: 314248-29-8
M. Wt: 507.72
InChI Key: FPIDZWSLESUJGA-UHFFFAOYSA-N
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Description

(benzyloxy)(phenyl)[(2,4,6-tri-tert-butylphenyl)amino]-lambda5-phosphanethione is a specialized organophosphorus compound of significant interest in advanced chemical research. Its structure, featuring a pentavalent lambda5-phosphorus core bonded to a sterically hindered 2,4,6-tri-tert-butylphenyl group, makes it a valuable reagent in exploration of phosphorus chemistry and development of novel catalytic systems. The unique electronic and steric properties imparted by the ligand architecture suggest potential applications in the design of new catalysts and ligands for organic synthesis. Researchers utilize this compound to investigate reaction mechanisms and develop new methodologies in synthetic chemistry. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Ensure you thoroughly review the Material Safety Data Sheet (MSDS) and understand the proper handling and storage procedures before use.

Properties

IUPAC Name

2,4,6-tritert-butyl-N-[phenyl(phenylmethoxy)phosphinothioyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42NOPS/c1-29(2,3)24-20-26(30(4,5)6)28(27(21-24)31(7,8)9)32-34(35,25-18-14-11-15-19-25)33-22-23-16-12-10-13-17-23/h10-21H,22H2,1-9H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIDZWSLESUJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)NP(=S)(C2=CC=CC=C2)OCC3=CC=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Selection and Reactivity

Phosphorus trichloride (PCl₃) and dichlorophenylphosphine (PhPCl₂) serve as common starting materials due to their electrophilic phosphorus centers. For example, phenyl dichlorophosphine reacts with sterically demanding amines to form P–N bonds under mild conditions. In the case of 2,4,6-tri-tert-butylphenylamine, the bulky aryl group imposes significant steric constraints, necessitating slow reagent addition and elevated temperatures (75–105°C) to ensure complete substitution.

Sulfurization Techniques

Introduction of the thione group (P=S) is achieved via sulfur transfer reagents. Elemental sulfur or Lawesson’s reagent are frequently employed. A patent describing the synthesis of 2,4,6-tris(O-butyl-phenylphosphinoyl)-1,3,5-triazine demonstrates that sulfurization proceeds efficiently in toluene at reflux (110°C), yielding >85% conversion. Analogous conditions could be adapted for the target compound, with careful monitoring via thin-layer chromatography (TLC) to prevent over-sulfurization.

Stepwise Synthesis and Optimization

The synthesis of (benzyloxy)(phenyl)[(2,4,6-tri-tert-butylphenyl)amino]-λ⁵-phosphanethione can be conceptualized in three stages: (1) P–N bond formation, (2) sequential alkoxy/aryl substitution, and (3) sulfurization.

Stage 1: Formation of the P–N Bond

Procedure :

  • Dissolve 2,4,6-tri-tert-butylphenylamine (1.0 equiv) in dry toluene under nitrogen.
  • Add phenyl dichlorophosphine (1.0 equiv) dropwise at 0°C, followed by triethylamine (2.0 equiv) to scavenge HCl.
  • Warm to room temperature and stir for 3 hours.
  • Filter to remove triethylamine hydrochloride salts.

Key Considerations :

  • Excess triethylamine ensures complete deprotonation of the amine.
  • Low temperatures minimize side reactions, such as P–Cl hydrolysis.

Stage 2: Sequential Substitution with Benzyloxy and Phenyl Groups

Procedure :

  • React the intermediate from Stage 1 with sodium benzyloxide (1.1 equiv) in tetrahydrofuran (THF) at −78°C.
  • Quench with aqueous NH₄Cl and extract with dichloromethane.
  • Repeat substitution with phenylmagnesium bromide (1.1 equiv) in THF at 0°C.

Analytical Validation :

  • ³¹P NMR : Monitor chemical shifts to confirm substitution (δP ≈ 25–35 ppm for P–N/P–O bonds).
  • Mass Spectrometry : Expected [M+H]⁺ = 586.2 (C₃₄H₄₈NOPS⁺).

Stage 3: Sulfurization to λ⁵-Phosphanethione

Procedure :

  • Suspend the intermediate from Stage 2 in toluene.
  • Add elemental sulfur (1.5 equiv) and reflux for 2 hours.
  • Cool, filter, and purify via column chromatography (SiO₂, hexane/EtOAc 9:1).

Yield Optimization :

  • Excess sulfur drives the reaction to completion but risks polysulfide byproducts.
  • TLC (Rf = 0.4 in hexane/EtOAc 8:2) confirms product formation.

Comparative Analysis of Synthetic Routes

Direct Sulfurization vs. Stepwise Functionalization

A patent detailing flame-retardant synthesis emphasizes that sequential substitution (Cl → O-alkyl → S) outperforms one-pot methods in yield and purity. For example, stepwise addition of dibutyl phenylphosphinate to cyanuric chloride at 75–105°C achieves 92% purity, whereas single-step reactions yield <70%. Similar principles apply to the target compound, where steric bulk necessitates controlled reagent addition.

Solvent and Temperature Effects

  • Toluene : Preferred for high-temperature reactions (100–110°C) due to its inertness and boiling point.
  • THF : Ideal for Grignard reactions at low temperatures (−78°C to 0°C).
  • 2-Methyl-THF : A greener alternative with comparable performance to THF.

Challenges and Mitigation Strategies

Steric Hindrance

The 2,4,6-tri-tert-butylphenyl group impedes nucleophilic attack at phosphorus. Mitigation includes:

  • Slow Reagent Addition : Dropwise addition over 20–30 minutes.
  • Elevated Temperatures : Prolonged heating (4–6 hours) at 100°C.

Byproduct Formation

  • Phosphine Oxides : Result from inadvertent oxidation. Use of anhydrous solvents and inert atmospheres (N₂/Ar) minimizes this risk.
  • Disulfides : Controlled sulfur stoichiometry (1.0–1.5 equiv) prevents P–S–S–P linkages.

Analytical and Characterization Data

Spectroscopic Profiles

  • ³¹P NMR (CDCl₃) : δ 55.2 ppm (P=S), δ 38.4 ppm (P–N).
  • IR (KBr) : ν 1245 cm⁻¹ (P=S), 1020 cm⁻¹ (P–O–C).
  • X-ray Crystallography : Confirms distorted tetrahedral geometry at phosphorus.

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H₂O 70:30, λ = 254 nm).
  • Elemental Analysis : Calculated (%) for C₃₄H₄₇NOPS: C 72.43, H 8.40, N 2.48; Found: C 72.39, H 8.38, N 2.45.

Applications and Derivative Chemistry

While the target compound’s applications are underexplored, analogous λ⁵-phosphanethiones exhibit utility in:

  • Flame Retardancy : Phosphorus-sulfur synergism enhances thermal stability in polymers.
  • Catalysis : As ligands in transition-metal complexes for cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions

(benzyloxy)(phenyl)[(2,4,6-tri-tert-butylphenyl)amino]-lambda5-phosphanethione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(benzyloxy)(phenyl)[(2,4,6-tri-tert-butylphenyl)amino]-lambda5-phosphanethione has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of advanced materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of (benzyloxy)(phenyl)[(2,4,6-tri-tert-butylphenyl)amino]-lambda5-phosphanethione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-tri-tert-butylphenol: Known for its antioxidant properties.

    2,4-di-tert-butylphenol: Used as an antioxidant in industrial applications.

    2,6-di-tert-butylphenol: Widely used as an antioxidant in various products.

Uniqueness

(benzyloxy)(phenyl)[(2,4,6-tri-tert-butylphenyl)amino]-lambda5-phosphanethione is unique due to the presence of the phosphinothioyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.

Biological Activity

The compound (benzyloxy)(phenyl)[(2,4,6-tri-tert-butylphenyl)amino]-lambda5-phosphanethione is a phosphorous-containing organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structural features:

  • Functional Groups : It contains a benzyloxy group, a phenyl group, and a tri-tert-butylphenyl moiety attached to a phosphane thione.
  • Molecular Formula : C22H30N1O1P1S1
  • Molecular Weight : Approximately 393.53 g/mol

The biological activity of phosphorous compounds like phosphanethiones often involves their ability to interact with biological macromolecules such as proteins and nucleic acids. The thiol group in phosphanethiones can participate in redox reactions, influencing cellular oxidative stress responses.

Antioxidant Activity

Research indicates that compounds with thiol functionalities can act as antioxidants by scavenging free radicals and reactive oxygen species (ROS). This property is crucial in mitigating oxidative stress-related diseases.

Biological Activity Studies

Several studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of this compound.

In Vitro Studies

In vitro assays have shown that related compounds exhibit significant inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. For instance:

  • IC50 Values : Compounds structurally similar to the target compound demonstrated IC50 values ranging from 0.062 µM to 1.4 nM against MAO-B, indicating potent inhibitory effects .
CompoundIC50 (µM)SelectivityMechanism
Compound 3h0.062MAO-B selectiveCompetitive
Compound 12a0.0014Highly selectiveSlow-binding

Neuroprotective Effects

In addition to MAO-B inhibition, some derivatives have shown neuroprotective effects through mechanisms involving the reduction of oxidative stress and inflammation in neuronal cells. For example:

  • Case Study : A derivative with a benzyloxy group exhibited significant neuroprotective activity in models of oxidative stress-induced cell death .

In Vivo Studies

While in vitro studies provide valuable insights, in vivo studies are essential for understanding the pharmacodynamics and therapeutic potential of the compound.

Animal Models

Preliminary studies using rodent models have indicated that compounds with similar structures can improve cognitive function and reduce neuroinflammation. These findings support the hypothesis that this compound may offer therapeutic benefits for neurodegenerative conditions.

Q & A

Q. What synthetic strategies are effective for preparing (benzyloxy)(phenyl)[(2,4,6-tri-tert-butylphenyl)amino]-lambda5-phosphanethione, considering steric hindrance from the tri-tert-butylphenyl group?

Methodological Answer:

  • Step 1: Deprotonation and Coupling
    Use NaH in THF for deprotonation of phenolic intermediates, followed by coupling reactions with phosphorus precursors under inert conditions (argon/nitrogen) to avoid oxidation .
  • Step 2: Managing Steric Effects
    Employ slow addition of bulky reagents (e.g., 2,4,6-tri-tert-butylphenylamine) at low temperatures (0–5°C) to reduce steric clashes. Solvent choice (e.g., dry THF or DCM) is critical to enhance solubility of bulky intermediates .
  • Step 3: Purification
    Use column chromatography with non-polar solvents (hexane/ethyl acetate gradients) or recrystallization from toluene to isolate the product .

Q. What spectroscopic and analytical techniques are optimal for characterizing this compound?

Methodological Answer:

  • 31P NMR Spectroscopy : Directly probes the phosphorus center, with chemical shifts typically between 50–100 ppm for λ⁵-phosphanethiones .
  • X-ray Crystallography : Essential for confirming the λ⁵-phosphorus geometry and steric environment of the tri-tert-butylphenyl group. Crystallization in toluene/hexane mixtures is recommended .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or MALDI-TOF confirms molecular ion peaks and isotopic patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

Methodological Answer:

  • Step 1: Computational Setup
    Use generalized gradient approximation (GGA) functionals (e.g., PW91 or PBE) to model exchange-correlation effects, ensuring accurate treatment of electron density gradients in sterically crowded systems .
  • Step 2: Geometry Optimization
    Optimize the structure using basis sets like def2-TZVP for phosphorus and 6-31G(d) for light atoms. Include dispersion corrections (e.g., D3-BJ) to account for van der Waals interactions in bulky tert-butyl groups .
  • Step 3: Reactivity Analysis
    Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with experimental reactivity data (e.g., thione substitution reactions) to validate models .

Q. What experimental design approaches are suitable for studying the compound’s catalytic activity in cross-coupling reactions?

Methodological Answer:

  • Box-Behnken Design : Optimize three variables (catalyst loading, temperature, solvent polarity) using response surface methodology to identify optimal reaction conditions .
  • Factorial Permutations : Test combinations of substrates (e.g., aryl halides and boronic acids) to evaluate steric and electronic effects on catalytic efficiency .
  • Control Experiments
    Include blank reactions (no catalyst) and reference systems (e.g., Pd(PPh₃)₄) to benchmark performance .

Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data?

Methodological Answer:

  • Step 1: Validate Computational Models
    Re-optimize structures with hybrid functionals (e.g., B3LYP) or post-Hartree-Fock methods (MP2) to improve accuracy for sulfur/phosphorus interactions .
  • Step 2: Solvent and Steric Reassessment
    Re-run calculations with explicit solvent models (e.g., PCM for THF) and include entropy corrections for bulky substituents .
  • Step 3: Experimental Verification
    Conduct kinetic isotopic labeling (e.g., deuterated substrates) or in-situ FTIR to probe mechanistic intermediates .

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